molecular formula C31H52O11 B1168152 diazo-2 CAS No. 124029-65-8

diazo-2

Cat. No.: B1168152
CAS No.: 124029-65-8
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Description

Diazo-2 is a diazo compound, which is characterized by the presence of two linked nitrogen atoms at the terminal position of the molecule Diazo compounds are known for their high reactivity and versatility in organic synthesis They are often used as precursors to carbenes, which are highly reactive intermediates that can participate in a variety of chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: Diazo-2 can be synthesized through several methods. One common approach involves the reaction of a primary amine with nitrous acid to form a diazonium salt, which is then treated with a base to generate the diazo compound. Another method involves the diazo transfer reaction, where a carbon acid reacts with tosyl azide in the presence of a weak base like triethylamine or DBU.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale diazo transfer reactions due to their efficiency and high yield. The process typically requires careful control of reaction conditions to ensure safety and maximize product yield. The use of continuous flow reactors has been explored to enhance the scalability and safety of diazo compound production.

Chemical Reactions Analysis

Types of Reactions: Diazo-2 undergoes a variety of chemical reactions, including:

    Oxidation: Diazo compounds can be oxidized to form azides or other nitrogen-containing compounds.

    Reduction: Reduction of diazo compounds can lead to the formation of amines.

    Substitution: Diazo compounds can participate in substitution reactions, where the diazo group is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and metal oxides.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are often used.

    Substitution: Substitution reactions typically require the presence of a nucleophile and a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield azides, while reduction can produce amines.

Scientific Research Applications

Diazo-2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diazo-2 involves the generation of carbenes through the decomposition of the diazo group. Carbenes are highly reactive species that can insert into C-H, N-H, O-H, and other bonds, leading to the formation of new chemical structures. The molecular targets and pathways involved in these reactions depend on the specific conditions and substrates used .

Comparison with Similar Compounds

Diazo-2 can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all diazo compounds share the characteristic diazo group, they differ in their reactivity and applications:

    Diazomethane: Known for its use in the Arndt-Eistert synthesis and as a methylating agent.

    Ethyl diazoacetate: Commonly used in cyclopropanation reactions and as a precursor to carbenes.

Properties

CAS No.

124029-65-8

Molecular Formula

C31H52O11

Molecular Weight

0

Synonyms

diazo-2

Origin of Product

United States

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